1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea
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Overview
Description
1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea is a complex organic compound that features a thiophene ring, a piperidine ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from a suitable precursor, such as a ketone or aldehyde, followed by cyclization.
Introduction of the Thiophene Sulfonyl Group: The thiophene ring is sulfonylated using reagents like sulfonyl chlorides under basic conditions.
Coupling with the Tolyl Urea: The final step involves coupling the thiophene sulfonyl piperidine intermediate with a tolyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea can undergo various types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong nucleophiles like sodium methoxide for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to, leading to a biological effect.
Pathways Involved: The binding of the compound to its target can activate or inhibit specific biochemical pathways, resulting in the desired therapeutic or chemical effect.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(o-tolyl)urea: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
Uniqueness
1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-(3-methylphenyl)-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S2/c1-15-6-4-7-16(14-15)21-19(23)20-11-10-17-8-2-3-12-22(17)27(24,25)18-9-5-13-26-18/h4-7,9,13-14,17H,2-3,8,10-12H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBUEDWCAWYDKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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